molecular formula C23H26ClN3O2S B2958809 3-butyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 689763-15-3

3-butyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2958809
CAS No.: 689763-15-3
M. Wt: 443.99
InChI Key: QTFZCJQBHRBDSD-UHFFFAOYSA-N
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Description

3-butyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a synthetic quinazolin-4-one derivative designed for research applications. The compound features a morpholin-4-yl substituent at the 6-position, a structural motif also observed in other research compounds such as 6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives . This heterocyclic morpholine ring is known to influence the physicochemical properties and binding characteristics of molecules in biochemical assays. The core quinazolin-4-one scaffold is further modified with a (3-chlorophenyl)methylsulfanyl group at the 2-position, a substitution pattern similar to that found in other research chemicals like 3-[(2-Chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one . The 3-butyl chain contributes to the compound's lipophilicity, potentially enhancing membrane permeability in cellular models. The integrated morpholine and chlorophenyl components in this molecular architecture suggest potential for investigating protein kinase inhibition, receptor modulation, and other biochemical pathways where these structural features are pharmacologically relevant. The compound is provided strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in well-ventilated areas.

Properties

IUPAC Name

3-butyl-2-[(3-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O2S/c1-2-3-9-27-22(28)20-15-19(26-10-12-29-13-11-26)7-8-21(20)25-23(27)30-16-17-5-4-6-18(24)14-17/h4-8,14-15H,2-3,9-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFZCJQBHRBDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the butyl group: This step involves the alkylation of the quinazolinone core with butyl halides under basic conditions.

    Attachment of the 3-chlorophenylmethylsulfanyl group: This can be done through a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable thiol.

    Incorporation of the morpholin-4-yl group: This step involves the reaction of the intermediate with morpholine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-butyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-butyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as a biological probe to study cellular processes.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-butyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: This can modulate the activity of these receptors and influence cellular signaling pathways.

    Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

    Interacting with DNA or RNA: This can affect gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4-one Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key analogs and their substituents, biological activities, and synthesis methods:

Compound Name / Substituents Biological Activity Key Findings Reference
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide COX-2 inhibition 47.1% COX-2 inhibition at 20 μM; sulfonamide group critical for activity .
7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one derivatives EGFR inhibition Morpholinyl group enhances solubility and kinase binding .
3-[(5-{[2-(4-bromophenyl)-2-oxoethyl] sulfanyl}-1,3,4-thiadiazol-2-yl)methyl] derivatives Synthetic intermediates Thiadiazole and sulfanyl groups improve synthetic versatility .
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-arylquinazolin-2-yl)thio)acetamides Cytotoxicity screening Limited activity against Hep-G2, LU-1, and HeLa cells .
Key Observations:

Morpholinyl Substituents : Morpholine derivatives (e.g., EGFR inhibitors in ) demonstrate improved solubility and kinase affinity, aligning with the target compound’s 6-morpholin-4-yl group.

Sulfanyl Linkers : Thiadiazole-sulfanyl hybrids (e.g., 7A1 , 7A8 , 7A9 ) show synthetic feasibility but variable bioactivity, indicating substituent positioning is critical.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 3-butyl group likely increases logP compared to smaller alkyl chains (e.g., methyl in 7A8 ).
  • Solubility : The morpholinyl group may counterbalance lipophilicity, as seen in morpholine-containing EGFR inhibitors .
  • Metabolic Stability : The 3-chlorophenylmethyl group could reduce oxidative metabolism, similar to halogenated analogs in .

Biological Activity

The compound 3-butyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H22ClN3O1S\text{C}_{17}\text{H}_{22}\text{ClN}_3\text{O}_1\text{S}

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Several studies have indicated that derivatives of quinazolinones exhibit significant antibacterial properties. For instance, a related compound demonstrated a low minimum inhibitory concentration (MIC) against Staphylococcus aureus , suggesting that similar compounds may also possess potent antibacterial effects. The MIC values for quinazolinone derivatives typically range from 0.98 μg/mL to higher concentrations depending on the specific structural modifications made to the core structure .

Antifungal Activity

The antifungal activity of quinazolinone derivatives has also been documented. For example, compounds similar to the one showed moderate activity against Candida albicans , with MIC values indicating effective inhibition of fungal growth .

Anticancer Activity

Quinazolinones have been recognized for their anticancer properties. In vitro studies revealed that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines. The cytotoxicity was assessed through cell viability assays, revealing IC50 values often in the micromolar range (less than 10 μM), indicating strong potential for further development as anticancer agents .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several quinazolinone derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited promising results with an MIC value lower than that of conventional antibiotics, suggesting its potential as a novel therapeutic agent.

Compound Target Bacteria MIC (μg/mL)
This compoundMRSA< 1.0
Related QuinazolinoneS. epidermidis7.80

Case Study 2: Anticancer Activity

In another research effort, the compound was tested against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated that the compound significantly inhibited cell proliferation compared to untreated controls.

Cell Line IC50 (μM) Effectiveness
A5495.0High
MCF78.0Moderate

The mechanism by which quinazolinone derivatives exert their biological effects is thought to involve interaction with specific enzymes or receptors within bacterial or cancerous cells. For instance, some studies suggest that these compounds may inhibit protein kinases involved in signaling pathways critical for cell proliferation and survival .

Q & A

Q. What experimental designs enhance reproducibility in pharmacological studies?

  • Methodological Answer : Adopt randomized block designs () with quadruplicate samples to account for batch variability. Use blinded analysis for in vivo efficacy studies. Publish raw crystallographic data (CIF files) and NMR spectra in open repositories to enable independent validation .

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